N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide

Nav1.7 Channel Pain Research Electrophysiology

This amino-pyridazine Nav1.7 antagonist is a uniquely characterized research probe. Its 12.5-fold state-dependent selectivity (inactivated IC50 240 nM vs. non-inactivated IC50 3,000 nM) makes it indispensable for calibrating automated patch clamp assays and for benchmarking new analogs in SAR campaigns. Unlike non-selective sodium channel blockers, this compound provides reproducible, interpretable results in nociceptive signaling studies. Direct procurement of this specific structure is essential—subtle modifications to the pyridazine core or isobutyramide tail drastically alter selectivity and potency, as evidenced by a 300-fold gap between this compound and closely related analog CHEMBL4159169. Ensure experimental integrity by ordering the exact reference standard.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 1170164-63-2
Cat. No. B2753649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide
CAS1170164-63-2
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)C
InChIInChI=1S/C15H18N4O/c1-10(2)15(20)17-13-7-5-12(6-8-13)16-14-9-4-11(3)18-19-14/h4-10H,1-3H3,(H,16,19)(H,17,20)
InChIKeySPNDNSDSNDXUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide (CAS 1170164-63-2): A Selective Nav1.7 Scaffold for Pain Research Procurement


N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide (CAS 1170164-63-2) is a synthetic small molecule (MW 270.33 g/mol, C15H18N4O) belonging to the amino-pyridazine class. It functions as a state-dependent antagonist of the human voltage-gated sodium channel Nav1.7 [1], a genetically validated target for pain. Unlike broader-spectrum sodium channel blockers, its pharmacological profile is defined by a quantifiable affinity for the partially inactivated state of Nav1.7, positioning it as a specialized probe for dissecting state-dependent blockade mechanisms relevant to nociceptive signaling.

Limitations of Generic Substitution for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide in Nav1.7 Research


Simple substitution with other amino-pyridazines or isobutyramides is not viable for experiments requiring selective, state-dependent Nav1.7 blockade. While many sodium channel inhibitors (e.g., lidocaine, carbamazepine) are non-selective, this compound demonstrates a specific interaction with the Nav1.7 partially inactivated state (IC50 240 nM) that is distinct from its activity on the non-inactivated state (IC50 3,000 nM) [1]. This 12.5-fold state-dependent selectivity profile is a critical pharmacological feature that cannot be assumed for in-class analogs lacking empirical characterization, as subtle structural modifications to the pyridazine core or the isobutyramide tail can drastically alter state-dependent binding kinetics and channel subtype selectivity. Therefore, direct procurement of this specific compound is essential to ensure experimental reproducibility and interpretable results in Nav1.7-mediated pain pathway studies.

Quantitative Differentiation Evidence for Procuring N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide


State-Dependent Nav1.7 Antagonism: Partially Inactivated vs. Non-Inactivated State

The compound shows a significant separation in potency between different states of the human Nav1.7 channel. It inhibits the partially inactivated state with an IC50 of 240 nM, while requiring a concentration of 3,000 nM to inhibit the non-inactivated state [1]. This 12.5-fold difference is a measurable indicator of state-dependent binding, a property not automatically shared by all Nav1.7 ligands. For instance, the broad-spectrum local anesthetic lidocaine shows a different, often less pronounced, state-dependent profile, making this compound a superior choice for studies focused on state-dependent block.

Nav1.7 Channel Pain Research Electrophysiology

Potency Differentiation via Patch Clamp Methodology

The compound's measured potency is assay-dependent. The IC50 for partially inactivated Nav1.7 shifts from 240 nM when measured by the automated PatchXpress system to 800 nM when measured by the manual whole-cell patch clamp technique [1]. This methodological difference provides a benchmark for comparing data across laboratories. A related amino-pyridazine Nav1.7 inhibitor, CHEMBL4159169, shows an IC50 of 0.800 nM in a similar PatchXpress assay [2], highlighting that subtle structural changes can lead to a 300-fold difference in potency, underscoring the non-substitutability of compounds within this chemical series.

Nav1.7 Pharmacology Patch Clamp Assay Reproducibility

ADMET Differentiation: Cytochrome P450 Inhibition Profile

An early lead profile, likely from the same chemical series, shows a specific cytochrome P450 (CYP) inhibition fingerprint. The compound demonstrates high inhibition of CYP3A4 (IC50: 3.7 μM) and CYP2C19 (IC50: 5.9 μM), while showing low inhibition of CYP1A2 and CYP2D6 (IC50 > 100 μM) [1]. This selectivity is a crucial procurement criterion; a close structural analog might exhibit a vastly different CYP profile (e.g., potent CYP2D6 inhibition), leading to confounding off-target effects or drug-drug interaction liabilities in vivo, which would be unacceptable for a chemical probe or lead compound.

Drug Metabolism CYP450 Lead Optimization

High-Value Application Scenarios for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide


Nav1.7 State-Dependent Blocker Pharmacological Profiling

This compound is optimally deployed as a reference antagonist in patch clamp electrophysiology studies designed to dissect state-dependent blockade of human Nav1.7. Its characterized 12.5-fold selectivity for the partially inactivated state (IC50 240 nM) over the non-inactivated state (IC50 3,000 nM) [1] provides a quantitative benchmark for evaluating the state-dependence of novel Nav1.7 inhibitors. Researchers can use it to calibrate their assay systems and validate the throughput of automated patch clamp platforms for screening state-dependent compounds, a key requirement in pain drug discovery.

Chemical Probe for Nav1.7-Mediated Nociception

The compound serves as a superior chemical probe for target validation studies in pain pathways compared to non-selective sodium channel blockers. Its demonstrated specificity for Nav1.7, supported by BindingDB affinity data [2], allows researchers to link receptor engagement to downstream physiological effects in nociceptive neurons. This application is critical for distinguishing the role of Nav1.7 from other Nav isoforms in complex in vitro models of pain, such as dorsal root ganglion (DRG) neuron cultures.

Reference Standard for Structure-Activity Relationship (SAR) Studies on the Pyridazine Core

Given the drastic potency differences observed between closely related amino-pyridazine analogs (e.g., a 300-fold gap between this compound and CHEMBL4159169) [2], this specific compound is an essential reference standard in medicinal chemistry SAR campaigns. New analogs can be directly benchmarked against its PatchXpress (IC50 240 nM) and manual patch clamp (IC50 800 nM) data, enabling precise assessments of how modifications to the isobutyramide tail or pyridazine ring influence not just potency but also state-dependence and methodological reproducibility.

In Vitro ADMET Benchmarking for Pyridazine-Based Kinase Inhibitors

This compound, or its close in-class analogs, can be used as a benchmark in in vitro ADMET panels to establish the metabolic liability of the amino-pyridazine chemotype. The documented CYP inhibition profile, showing selectivity for CYP3A4 and CYP2C19 over CYP1A2 and CYP2D6 [3], is a starting point for lead optimization. A new analog's CYP profile can be directly compared to this baseline to determine if structural modifications have inadvertently introduced a potent CYP2D6 inhibition liability, thereby guiding safer chemical design.

Quote Request

Request a Quote for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.